

Spectroscopic Profile of 3-Benzoylpicolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Benzoylpicolinic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Benzoylpicolinic acid** (also known as 3-benzoyl-2-pyridinecarboxylic acid), a heterocyclic building block with applications in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The structural characterization of **3-Benzoylpicolinic acid** is supported by various spectroscopic techniques. The key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **3-Benzoylpicolinic Acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **3-Benzoylpicolinic Acid**

Chemical Shift (δ , ppm)	Assignment
Data not available in search results	

Note: Specific peak assignments are based on computational predictions and analysis of related structures, as direct experimental data for the free ligand was not found in the cited literature. The presented data is for a Ruthenium(II)-bipyridine complex of **3-Benzoylpicolinic acid**.[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Absorption Bands for **3-Benzoylpicolinic Acid**

Wavenumber (cm^{-1})	Description
Data not available in search results	

Note: The expected characteristic IR absorption bands for **3-Benzoylpicolinic acid** would include C=O stretching (from both the carboxylic acid and the benzoyl ketone), O-H stretching (from the carboxylic acid), and C-H and C=C/C=N stretching from the aromatic rings.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

Table 4: Mass Spectrometry Data for **3-Benzoylpicolinic Acid**

m/z	Interpretation
Data not available in search results	

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation. The following protocols are based on standard analytical techniques.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d_6) or Deuterated Chloroform (CDCl_3), with Tetramethylsilane (TMS) used as an internal standard ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy

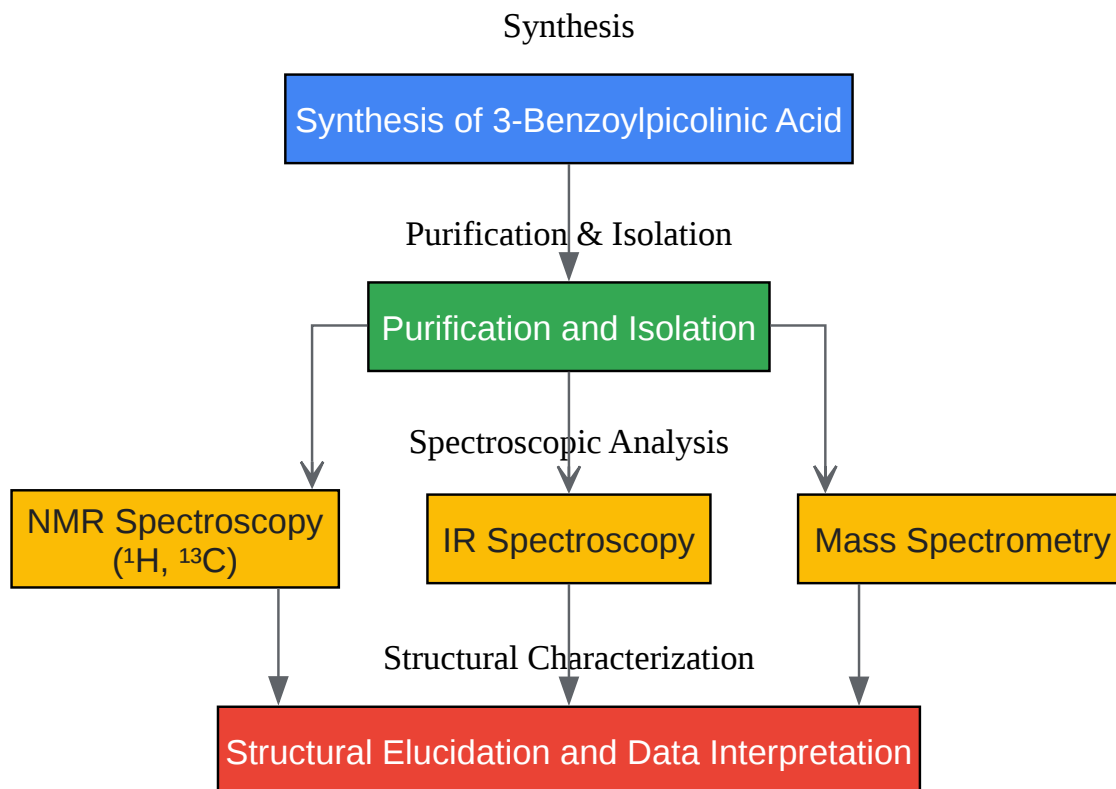
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. The solid sample is typically analyzed as a KBr (potassium bromide) pellet. The spectrum is recorded over a range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques. For a molecule like **3-Benzoylpicolinic acid**, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common methods. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. In a study involving a Ruthenium complex of **3-Benzoylpicolinic acid**, MALDI-TOF analysis was utilized to determine the m/z peak.^[2]

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like **3-Benzoylpicolinic acid** can be visualized as follows:



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Caption: Workflow for the synthesis and spectroscopic characterization of **3-Benzoylpicolinic acid**.

Disclaimer: Despite extensive searches, specific, publicly available, raw or tabulated spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for free **3-Benzoylpicolinic acid** could not be located. The information provided is based on general knowledge of spectroscopic techniques and data from a study on a metal complex of the compound.[1][2] Researchers are advised to acquire their own analytical data for this specific compound.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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